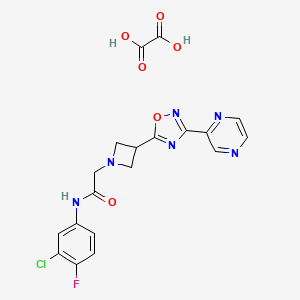
N-(3-chloro-4-fluorophenyl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C19H16ClFN6O6 and its molecular weight is 478.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chloro-4-fluorophenyl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Structural Features
The compound integrates several pharmacophores:
- Chloro-fluorophenyl group : Enhances lipophilicity and bioactivity.
- Pyrazin-2-yl moiety : Known for its role in various biological activities.
- 1,2,4-Oxadiazole ring : Associated with antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrazinyl and oxadiazole rings.
- Coupling reactions to attach the azetidine and acetamide functionalities.
- Purification steps to ensure high yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2016) reported that 1,3,4-oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG, indicating potential applications in treating tuberculosis .
The specific compound under review has been hypothesized to interact with ATP-utilizing enzymes, which are crucial in various metabolic pathways. This interaction may lead to enzyme inhibition and subsequent antimicrobial effects.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Studies have shown that similar compounds with chlorofluorophenyl motifs can inhibit key enzymes involved in cancer cell proliferation:
- Paruch et al. (2020) found that certain derivatives of oxadiazole displayed significant activity against cancer cell lines by disrupting metabolic pathways essential for tumor growth .
Case Study 1: Antitubercular Activity
A study focused on related compounds demonstrated promising results against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects .
Case Study 2: Enzyme Inhibition
In a recent study on tyrosinase inhibitors, compounds similar to this compound were tested for their ability to inhibit enzyme activity effectively. The results suggested a direct correlation between structural features and inhibitory potency .
Data Table: Biological Activities of Related Compounds
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O2.C2H2O4/c18-12-5-11(1-2-13(12)19)22-15(26)9-25-7-10(8-25)17-23-16(24-27-17)14-6-20-3-4-21-14;3-1(4)2(5)6/h1-6,10H,7-9H2,(H,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNVBTYWAPUYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














